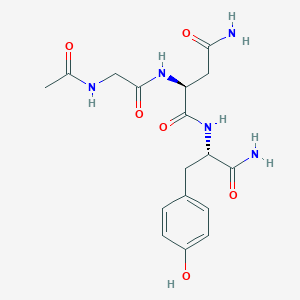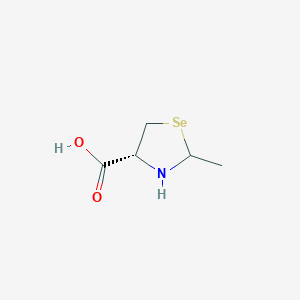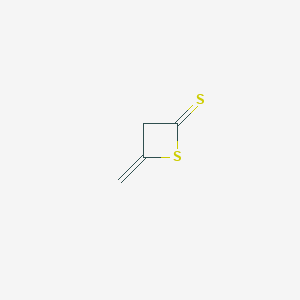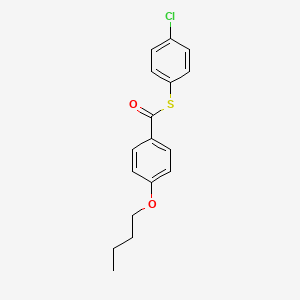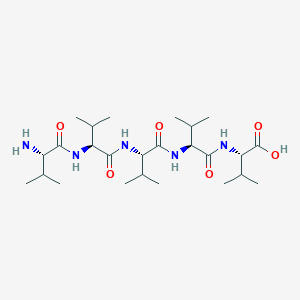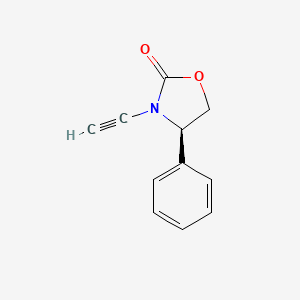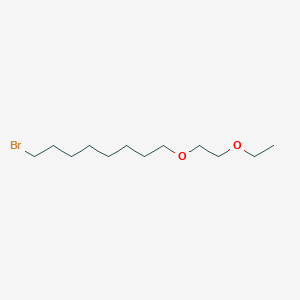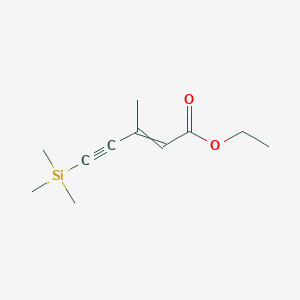
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group, an ethyl ester, and a conjugated enyne system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate typically involves the reaction of ethyl propiolate with trimethylsilylacetylene in the presence of a base, such as potassium tert-butoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired enyne ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enyne system to alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: TBAF is frequently used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various functionalized derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The enyne system allows for diverse transformations, including cycloadditions and cross-coupling reactions .
類似化合物との比較
Similar Compounds
Methyl 5-trimethylsilylpent-2-en-4-ynoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(trimethylsilyl)propiolate: Lacks the methyl group at the 3-position.
3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol: Contains a hydroxyl group instead of an ester.
Uniqueness
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is unique due to its combination of a trimethylsilyl group, an ethyl ester, and a conjugated enyne system. This combination provides a versatile platform for various chemical transformations and applications in research and industry .
特性
CAS番号 |
211060-30-9 |
|---|---|
分子式 |
C11H18O2Si |
分子量 |
210.34 g/mol |
IUPAC名 |
ethyl 3-methyl-5-trimethylsilylpent-2-en-4-ynoate |
InChI |
InChI=1S/C11H18O2Si/c1-6-13-11(12)9-10(2)7-8-14(3,4)5/h9H,6H2,1-5H3 |
InChIキー |
LWQQDRNQVCVBPA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


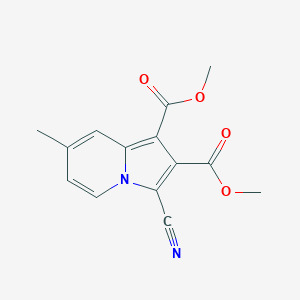
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
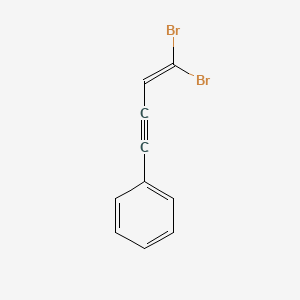
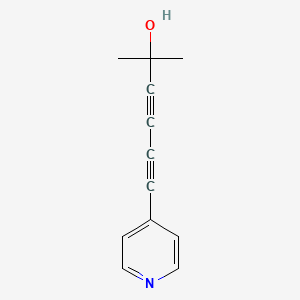
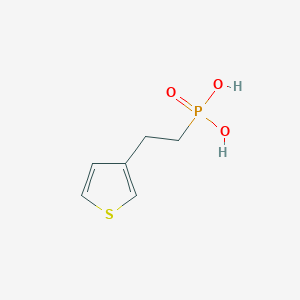
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
